

The Human Metabolism of Cyclohexylsulfamate to Cyclohexylamine: A Technical Guide

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Compound of Interest

Compound Name: Cyclohexylsulfamate

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Abstract

Cyclohexylsulfamate, commonly known as cyclamate, is a high-intensity artificial sweetener. While generally considered to have low toxicity, its metabolism in humans is a subject of significant interest due to the conversion to cyclohexylamine by gut microbiota.[1] Cyclohexylamine is a metabolite with noted toxicological properties, including testicular atrophy in animal studies.[2][3] This technical guide provides an in-depth overview of the biotransformation of cyclamate to cyclohexylamine in humans, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the metabolic pathway and experimental workflows. The metabolism of cyclamate is characterized by significant interindividual variability, with the population broadly categorized into "converters" and "non-converters." [1][4] This variability is a critical consideration in the safety assessment and regulation of cyclamate.

Quantitative Analysis of Cyclamate Metabolism

The conversion of cyclamate to cyclohexylamine is not uniform across the human population. The ability to metabolize cyclamate is dependent on the composition and activity of an individual's gut flora.[5][6] Individuals are often classified as "converters" if they excrete more than 0.2% of the daily cyclamate dose as cyclohexylamine.[7][8]

Table 1: Summary of Cyclamate to Cyclohexylamine Conversion Rates in Human Studies

Study Population	Cyclamate Dose	Percentage of Converters	Range of Cyclohexylamine Excretion (% of daily dose)	Key Findings
261 volunteers (initial screen)	Not specified in abstract	~5.4% (>0.2% metabolism)	>0.2%	A small fraction of the general population are converters.[7][8]
14 "converters"	250 mg calcium cyclamate, 3 times daily for 13 weeks	100% (by selection)	Highly variable, with highest individual long-term averages of 21%, 23%, 25%, 29%, 34%, and 38%. Maximum occasional peaks up to 60%.[1][7]	Metabolism can be erratic and show marked intrasubject variability over time.[7]
31 "non-converters"	250 mg calcium cyclamate, 3 times daily for 13 weeks	0%	<0.2%	Non-converter status appears to be stable over time.[7][8]
194 diabetic patients	1 g/day calcium cyclamate for 7 days	22% excreted significant amounts	Up to >20% in 4% of subjects	Significant interindividual variation observed.[4]

Table 2: Pharmacokinetic Data for Cyclohexylamine in Human Converters

Parameter	Value	Study Details
Plasma Concentrations	Ranged from 89-2043 ng/ml in converters after 2 weeks of 2 g/day cyclamate.[4]	Plasma levels reflect urinary excretion profiles.[7]
Excretion	Primarily via urine.[5][9]	Absorbed cyclohexylamine is rapidly excreted, mostly unchanged.[6]

Experimental Protocols

The following methodologies are based on key in-vivo studies investigating the metabolism of cyclamate in humans.

Subject Screening and Selection

To investigate the metabolism in converters, subjects are typically screened for their ability to metabolize cyclamate.

- Screening Phase: A large cohort of volunteers is given a daily dose of cyclamate (e.g., 1 g/day) for a week.[1][4]
- Urine Collection: 24-hour urine samples are collected on the final day of the screening period.
- Analysis: Urine is analyzed for cyclohexylamine content.
- Classification: Subjects are classified as "converters" or "non-converters" based on a predefined threshold (e.g., >0.2% of the daily cyclamate dose excreted as cyclohexylamine). [7][8]

Long-Term Administration Study Protocol

This protocol is designed to assess the variability and extent of metabolism over an extended period.

- Subjects: A cohort of both converters and non-converters is selected.

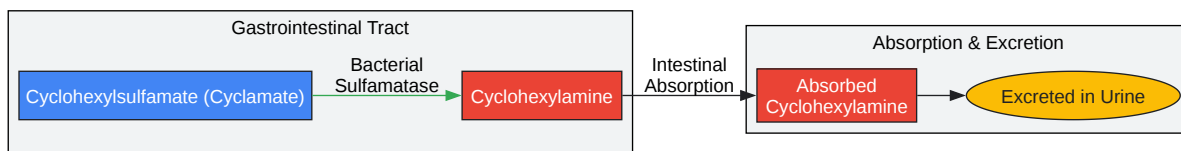
- **Dosing Regimen:** Subjects receive a standardized dose of cyclamate (e.g., calcium cyclamate tablets equivalent to 250 mg cyclamic acid, three times daily) for a period of several weeks (e.g., 13 weeks).[\[7\]](#)[\[8\]](#)
- **Sample Collection:**
 - **Urine:** Timed urine collections (e.g., 3 hours) are taken multiple times a week (e.g., twice weekly) during specific study weeks. Daily urine specimens may also be collected to assess day-to-day fluctuations.[\[7\]](#)[\[8\]](#)
 - **Blood:** Plasma samples are collected at regular intervals (e.g., during weeks 1-3 and 7-13) to correlate with urine excretion profiles.[\[1\]](#)[\[7\]](#)

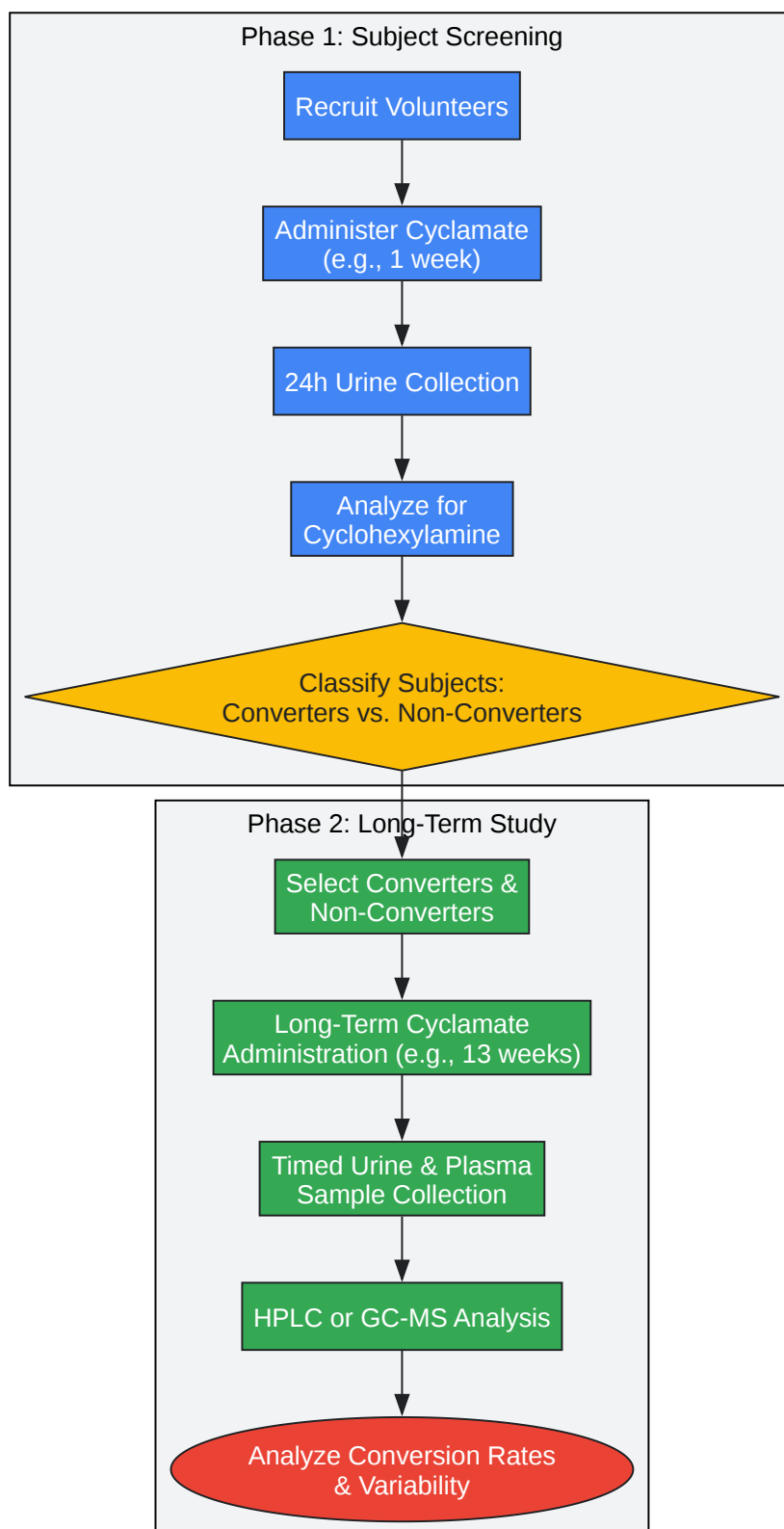
Analytical Methods for Cyclamate and Cyclohexylamine Quantification

- **Sample Preparation:** Urine samples require minimal preparation. For the analysis of cyclamate, it is first oxidized to cyclohexylamine using hydrogen peroxide.[\[10\]](#)
- **Derivatization:** A pre-column derivatization step is employed using a reagent such as trinitrobenzenesulfonic acid (TNBS).[\[10\]](#)
- **Chromatography:** High-Performance Liquid Chromatography (HPLC) with an isocratic method is used for separation.[\[10\]](#)
- **Detection:** UV detection is a common method for quantification.[\[10\]](#) Gas chromatography-mass spectrometry (GC-MS) after conversion to a nitroso derivative is another sensitive and selective method.[\[11\]](#)
- **Internal Standard:** An internal standard, such as cycloheptylamine, is used for accurate quantification.[\[10\]](#)
- **Limits of Detection:** HPLC methods have reported limits of detection of 0.11 ppm for cyclamate and 0.09 ppm for cyclohexylamine.[\[10\]](#) GC-MS methods have reported a limit of detection of 0.2 µg/ml for the cyclamate derivative.[\[11\]](#)

Visualizations

Metabolic Pathway of Cyclohexylsulfamate





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